3',4'-Dichloropropiophenone

Description

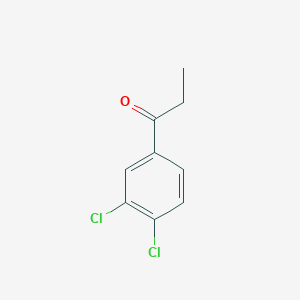

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGDMSJKLIQBQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297686 | |

| Record name | 1-(3,4-Dichlorophenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6582-42-9 | |

| Record name | 1-(3,4-Dichlorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6582-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dichlorophenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4'-dichloropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3',4'-Dichloropropiophenone

CAS Number: 6582-42-9

This technical guide provides a comprehensive overview of 3',4'-Dichloropropiophenone, a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound, also known as 1-(3,4-dichlorophenyl)propan-1-one, is a solid organic compound.[1][2] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6582-42-9 | [1][2][3] |

| Molecular Formula | C₉H₈Cl₂O | [3] |

| Molecular Weight | 203.07 g/mol | [2][3] |

| Appearance | White or Colorless to Yellow to Orange powder to lump to clear liquid | [1] |

| Melting Point | 44-46 °C (lit.) or 44.0 to 48.0 °C | [1][3][4] |

| Boiling Point | 136-140 °C at 18 mmHg (lit.) | [2][3][4] |

| Synonyms | 3,4-Dichlorophenyl Ethyl Ketone, 1-(3,4-Dichlorophenyl)propan-1-one | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic information.

| Technique | Data Highlights |

| ¹H NMR | Spectral data available.[5][6] |

| ¹³C NMR | Spectral data available.[7] |

| Infrared (IR) Spectroscopy | Spectral data available.[8] |

| Mass Spectrometry (MS) | Spectral data available.[9] |

Synthesis

A plausible and common method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10][11][12]

Experimental Protocol: Representative Friedel-Crafts Acylation

Disclaimer: This is a representative protocol and may require optimization.

Materials:

-

1,2-Dichlorobenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture in an ice bath.

-

Slowly add propanoyl chloride to the stirred suspension.

-

After the addition is complete, add 1,2-dichlorobenzene dropwise from the dropping funnel, maintaining the low temperature.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: Representative HPLC Analysis

Disclaimer: This is a representative protocol and may require optimization.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[13]

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase.

-

Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm).

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and purity of the sample by comparing it to the standard.

Experimental Protocol: Representative GC-MS Analysis

Disclaimer: This is a representative protocol and may require optimization.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for aromatic compounds (e.g., HP-5MS or equivalent)

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

-

Carrier Gas: Helium, at a constant flow rate.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments (e.g., 50-300 m/z).

Procedure:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

The compound will be separated based on its volatility and interaction with the column.

-

The separated compound will enter the mass spectrometer, where it will be ionized and fragmented.

-

The resulting mass spectrum can be compared to a library of known spectra for identification.

Biological Activity and Signaling Pathways

Currently, there is no direct evidence to suggest that this compound itself has significant biological activity or directly modulates specific signaling pathways. Its primary relevance in a biological context is as a key intermediate in the synthesis of more complex molecules that may possess pharmacological properties. For instance, it has been used in the preparation of antidepressant aryl-alkyl-piperidine derivatives and mGlu5 receptor negative allosteric modulators.

References

- 1. This compound | 6582-42-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 3 ,4 -Dichloropropiophenone 99 6582-42-9 [sigmaaldrich.com]

- 3. This compound | 6582-42-9 [chemicalbook.com]

- 4. This compound CAS#: 6582-42-9 [m.chemicalbook.com]

- 5. This compound(6582-42-9) 1H NMR [m.chemicalbook.com]

- 6. 3'-Chloropropiophenone(34841-35-5) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound(6582-42-9) IR Spectrum [m.chemicalbook.com]

- 9. 3,4'-Dichloropropiophenone | C9H8Cl2O | CID 77550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. savemyexams.com [savemyexams.com]

- 11. youtube.com [youtube.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. 3,4’-Dichloropropiophenone | SIELC Technologies [sielc.com]

3',4'-Dichloropropiophenone molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of 3',4'-Dichloropropiophenone. It includes a detailed experimental protocol for its synthesis via Friedel-Crafts acylation and relevant data presented for ease of reference.

Molecular Structure and Properties

This compound, with the IUPAC name 1-(3,4-dichlorophenyl)propan-1-one, is a chemical intermediate utilized in the synthesis of various organic compounds.[1] Its core structure consists of a propiophenone (B1677668) scaffold substituted with two chlorine atoms on the phenyl ring at the 3' and 4' positions.

Chemical and Physical Data

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈Cl₂O | [1][2][3] |

| Molecular Weight | 203.06 g/mol | [2][3] |

| CAS Number | 6582-42-9 | [1][4][5] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Synonyms | 1-(3,4-Dichlorophenyl)propan-1-one | [1][5][6] |

Spectroscopic Data

-

¹H NMR: The spectrum would show signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons on the dichlorinated phenyl ring.

-

¹³C NMR: The spectrum would display peaks for the carbonyl carbon, the two carbons of the ethyl group, and the carbons of the aromatic ring, with the chlorinated carbons showing characteristic shifts.

-

IR Spectroscopy: The infrared spectrum would exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.

Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of this compound can be achieved via the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7][8] The following is a representative experimental protocol.

Materials and Reagents

-

1,2-Dichlorobenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium sulfate (B86663) (anhydrous)

-

Pentane (B18724) (for recrystallization)

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.25 eq.) in anhydrous dichloromethane at 0°C (ice bath).

-

Addition of Acylating Agent: Slowly add a solution of propanoyl chloride (1.0 eq.) in anhydrous dichloromethane to the aluminum chloride suspension while maintaining the temperature at 0°C.[7]

-

Addition of Aromatic Substrate: Following the addition of propanoyl chloride, add a solution of 1,2-dichlorobenzene (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture, again keeping the temperature at 0°C.[7]

-

Reaction Progression: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.[7][8]

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[7]

-

Extraction: Separate the organic layer and extract the aqueous layer twice with dichloromethane.[7][8]

-

Washing and Drying: Combine the organic extracts and wash them twice with water. Dry the organic phase over anhydrous sodium sulfate.[7]

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from pentane to yield this compound.[7]

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

References

- 1. CAS 6582-42-9: 1-(3,4-Dichlorophenyl)-1-propanone [cymitquimica.com]

- 2. 3,4'-Dichloropropiophenone | C9H8Cl2O | CID 77550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(3,4-DICHLOROPHENYL)PROPAN-1-ONE | CAS 6582-42-9 [matrix-fine-chemicals.com]

- 4. This compound CAS#: 6582-42-9 [m.chemicalbook.com]

- 5. 1-(3,4-Dichlorophenyl)propan-1-one [oakwoodchemical.com]

- 6. 1stsci.com [1stsci.com]

- 7. iucrdata.iucr.org [iucrdata.iucr.org]

- 8. iucrdata.iucr.org [iucrdata.iucr.org]

An In-depth Technical Guide to the Safe Handling of 3',4'-Dichloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 3',4'-Dichloropropiophenone, a chemical intermediate used in the synthesis of various compounds, including antidepressant aryl-alkyl-piperidine derivatives and mGlu5 receptor negative allosteric modulators.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the safe design of experiments and for understanding the substance's behavior under various conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₈Cl₂O | [2][3][4] |

| Molecular Weight | 203.06 g/mol | [3][4] |

| CAS Number | 6582-42-9 | [2][4][5] |

| Appearance | White or Colorless to Yellow to Orange powder, lump, or clear liquid; Brown solid | [4] |

| Melting Point | 44-46 °C (lit.); 48-51 °C (lit.); 51 °C | [1][5] |

| Boiling Point | 135 - 137 °C at 0.6 mmHg (lit.); 136-140 °C at 18 mmHg (lit.) | [4][5] |

| Form | Solid | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications and associated hazard statements.

| Hazard Class | Hazard Statement | GHS Code |

| Skin Corrosion/Irritation | Causes skin irritation.[2][6] May cause severe skin burns and eye damage.[3] | H315, H314 |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2][6] Causes serious eye damage.[3] | H319, H318 |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][3][6] | H335 |

Note: The toxicological properties of this substance have not been fully investigated.[4][7]

Experimental Protocols for Safe Handling

Strict adherence to the following protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

3.1. Engineering Controls

-

Work in a well-ventilated area.[2][7] Use only outdoors or in a well-ventilated area.[2][6]

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.[6]

-

Whenever possible, use engineering controls such as process isolation or enclosure and properly designed ventilation systems to control hazardous materials at the source.[6]

3.2. Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this substance:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles (compliant with EN 166 or OSHA 29 CFR 1910.133).[4][6][7]

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2][4][7] Inspect gloves before use.[6]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4][6][7]

-

Respiratory Protection: For large-scale operations or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[6] In well-ventilated areas for small-scale lab use, respiratory protection may not be required, but a risk assessment should be performed.[6]

3.3. General Hygiene and Handling Practices

-

Avoid all personal contact, including inhalation.[2] Do not breathe dust, vapor, mist, or gas.[4]

-

Wash hands and any exposed skin thoroughly after handling.[2][4][6][7]

-

Do not eat, drink, or smoke when handling this chemical.[2]

-

Keep containers securely sealed when not in use.[2]

-

Remove contaminated clothing and wash it before reuse.[2][4][7]

3.4. Storage

-

Store in original, tightly closed containers in a cool, dry, and well-ventilated place.[2][4][6][7]

-

Store locked up.[2]

-

Avoid physical damage to containers.[2]

Emergency Procedures

4.1. First Aid Measures

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2][4][6] If eye irritation persists, get medical advice/attention.[2]

-

If on Skin: Wash with plenty of soap and water.[2][4][6] If skin irritation occurs, get medical advice/attention.[2] Remove all contaminated clothing and shoes immediately.[4][6]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2][4][6][7] If you feel unwell, call a POISON CENTER or doctor.[2][6] If not breathing, give artificial respiration.[4][6][7]

-

If Swallowed: Clean mouth with water.[6] Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[4][7] Get medical attention.[4][6][7]

4.2. Accidental Release Measures (Spill Cleanup)

-

Minor Spills:

-

Clean up all spills immediately.[2]

-

Avoid breathing dust and contact with skin and eyes.[2]

-

Wear protective clothing, gloves, safety glasses, and a dust respirator.[2]

-

Use dry clean-up procedures and avoid generating dust.[2]

-

Sweep up, shovel up, or vacuum up the material and place it in a clean, dry, sealable, labeled container for disposal.[2]

-

-

Major Spills:

-

Alert emergency services and advise personnel in the area of the hazard.[2]

-

Control personal contact by wearing protective clothing.[2]

-

Prevent spillage from entering drains or water courses.[2]

-

Wash the area down with large amounts of water and prevent runoff into drains.[2] If contamination of drains or waterways occurs, advise emergency services.[2]

-

4.3. Fire-Fighting Measures

-

The substance is non-combustible and not considered a significant fire risk; however, containers may burn.[2]

-

Use extinguishing media suitable for the surrounding area. There is no restriction on the type of extinguisher that may be used.[2]

-

In the event of a fire, wear a breathing apparatus and protective gloves.[2]

-

May emit corrosive fumes when heated.[2]

Visualized Workflows and Relationships

The following diagrams illustrate key safety workflows and the logical relationships between hazards and protective measures for this compound.

Caption: A workflow for the safe handling of this compound.

Caption: A workflow for responding to a this compound spill.

Caption: Relationship between hazards and precautionary measures.

References

- 1. 3,4'-Dichloropropiophenone | 3946-29-0 [chemicalbook.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. 3,4'-Dichloropropiophenone | C9H8Cl2O | CID 77550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4'-Dichloropropiophenone(3946-29-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 3′,4′-二氯苯丙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Physical properties of 3',4'-Dichloropropiophenone (melting point, boiling point)

This guide provides a detailed overview of the physical properties, specifically the melting and boiling points, of 3',4'-Dichloropropiophenone. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The information is presented to facilitate easy access and comparison, supplemented by detailed experimental methodologies for the determination of these critical physical constants.

Core Physical Properties

This compound is an organic compound with the chemical formula C₉H₈Cl₂O. At room temperature, it exists as a solid.[1][2][3] Its key physical properties are summarized below.

| Physical Property | Value | Conditions |

| Melting Point | 44-48 °C | Ambient Pressure |

| Boiling Point | 247 °C | Ambient Pressure (760 mmHg) |

| 136-140 °C | 18 mmHg |

Note: Variations in reported values can be attributed to differences in experimental conditions and sample purity.

Experimental Protocols for Physical Property Determination

The accurate determination of melting and boiling points is crucial for the identification and purity assessment of a chemical compound. Standard laboratory procedures for these measurements are detailed below.

Melting Point Determination

The melting point of this compound is typically determined using the capillary tube method with a melting point apparatus, such as a Mel-Temp or a Thiele tube.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[4][5]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation: The apparatus is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range. For an accurate measurement, the heating rate is slowed to approximately 2°C per minute as the temperature approaches the expected melting point.[4]

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has completely melted.[5] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[5] Impurities tend to lower and broaden the melting range.[4]

Boiling Point Determination

The boiling point of this compound can be determined by several methods, including simple distillation and the Thiele tube method, especially for measurements at reduced pressure.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[6][7]

-

Apparatus Setup: The test tube assembly is attached to a thermometer. This is then placed in a Thiele tube containing a high-boiling point liquid like mineral oil or silicone oil, ensuring the sample is immersed in the oil.[6][7]

-

Heating and Observation: The side arm of the Thiele tube is gently and uniformly heated. As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles. The heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube.

-

Data Recording: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[6] This indicates that the vapor pressure of the liquid equals the atmospheric pressure.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a chemical compound like this compound.

Caption: Workflow for determining melting and boiling points.

References

- 1. This compound | 6582-42-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 3 ,4 -Dichloropropiophenone 99 6582-42-9 [sigmaaldrich.com]

- 3. 3 ,4 -Dichloropropiophenone 99 6582-42-9 [sigmaaldrich.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. engineeringbyte.com [engineeringbyte.com]

A Technical Guide to the Solubility of 3',4'-Dichloropropiophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3',4'-Dichloropropiophenone, a key intermediate in various synthetic processes. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides detailed experimental protocols for determining precise solubility parameters in your laboratory setting.

Introduction to this compound

This compound (CAS No. 6582-42-9) is a chlorinated aromatic ketone with the chemical formula C₉H₈Cl₂O.[1][2] It serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Solubility Profile

While specific quantitative solubility data for this compound is not widely published, qualitative assessments indicate its general behavior in various solvent classes. The compound exhibits low solubility in water and is moderately soluble in a range of organic solvents.[1][3]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Qualitative Solubility | Reference |

| Polar Protic Solvents | Methanol, Ethanol | Soluble | [1][2][4] |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | Soluble | [1] |

| General Organic Solvents | Not specified | Moderately Soluble | [3] |

| Aqueous Solvents | Water | Low Solubility | [1][3] |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data for this compound in a specific organic solvent, the following gravimetric method is recommended. This protocol is a standard and reliable approach for creating a saturated solution and determining the concentration of the dissolved solute.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a hotplate

-

Analytical balance (readable to at least 0.1 mg)

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with airtight caps

-

Glassware (beakers, volumetric flasks, pipettes)

-

Drying oven

Procedure:

-

Solvent Preparation: Place a known volume of the selected organic solvent into several vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is necessary to confirm saturation.

-

Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. Continuous agitation is crucial.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles.

-

Gravimetric Analysis: Accurately weigh a clean, dry, pre-weighed beaker. Transfer the filtered saturated solution into the beaker and record the exact volume.

-

Solvent Evaporation: Place the beaker in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of the solvent should be considered when setting the oven temperature.

-

Final Weighing: Once all the solvent has evaporated, cool the beaker to room temperature in a desiccator and weigh it again. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculation of Solubility: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent (mL)) x 100

Data Recording and Analysis:

-

Record all masses and volumes with precision.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

References

An In-depth Technical Guide to the Chemical Reactivity of Dichlorinated Propiophenone Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of dichlorinated propiophenone (B1677668) isomers. Due to the limited availability of direct comparative studies, this document synthesizes information from analogous compounds and fundamental principles of organic chemistry to predict and explain the reactivity of these isomers. It further outlines detailed experimental protocols for their comparative analysis, making it a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to Dichlorinated Propiophenones

Dichlorinated propiophenones are a class of aromatic ketones that feature a propiophenone core substituted with two chlorine atoms on the phenyl ring. The position of these chlorine atoms significantly influences the electron distribution and steric environment of the molecule, thereby dictating its chemical reactivity. These compounds can serve as key intermediates in the synthesis of various pharmaceutical agents and other fine chemicals. Understanding the relative reactivity of different isomers is crucial for optimizing reaction conditions, predicting product distributions, and designing efficient synthetic routes.

The isomers covered in this guide include:

-

2',3'-Dichloropropiophenone

-

2',4'-Dichloropropiophenone

-

2',5'-Dichloropropiophenone

-

2',6'-Dichloropropiophenone

-

3',4'-Dichloropropiophenone

-

3',5'-Dichloropropiophenone

Theoretical Framework for Reactivity

The chemical reactivity of dichlorinated propiophenone isomers is primarily governed by the interplay of electronic and steric effects imparted by the chlorine substituents and the propiophenone side chain.

Electronic Effects:

-

Inductive Effect (-I): Chlorine is an electronegative atom that withdraws electron density from the aromatic ring through the sigma bond. This deactivates the ring towards electrophilic attack.

-

Resonance Effect (+R): The lone pairs of electrons on the chlorine atoms can be delocalized into the aromatic pi-system, increasing electron density at the ortho and para positions. While the inductive effect generally outweighs the resonance effect for halogens, making them deactivators, the resonance effect still directs incoming electrophiles to the ortho and para positions.[1][2]

-

Carbonyl Group: The propiophenone side chain contains a carbonyl group, which is a strong electron-withdrawing group. This deactivates the aromatic ring, particularly at the ortho and para positions, and also influences the acidity of the α-protons on the ethyl group.

Steric Effects:

-

The presence of chlorine atoms, particularly at the ortho positions (2' and 6'), can sterically hinder the approach of reagents to both the aromatic ring and the carbonyl group.

A visual representation of these influencing factors is provided below.

Caption: Factors influencing the chemical reactivity of dichlorinated propiophenone isomers.

Comparative Reactivity in Key Reactions

Based on the theoretical principles outlined above, we can predict the relative reactivities of the dichlorinated propiophenone isomers in several key chemical transformations.

Electrophilic Aromatic Substitution

The aromatic ring of dichlorinated propiophenones is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the two chlorine atoms and the carbonyl group.[3] However, substitution is still possible under forcing conditions. The position of the incoming electrophile will be directed by the combined electronic effects of the substituents.

Predicted Reactivity Order (from most to least reactive):

3',5'- > 2',5'- > 2',4'- > 3',4'- > 2',3'- > 2',6'-Dichloropropiophenone

This predicted order is based on the additive deactivating effects of the chlorine atoms and the steric hindrance at the reaction sites. The 2',6'-isomer is expected to be the least reactive due to significant steric hindrance around the ring.

Nucleophilic Acyl Substitution

Nucleophilic attack at the carbonyl carbon is a key reaction for propiophenones. The reactivity of the carbonyl group is enhanced by the electron-withdrawing chlorine substituents on the aromatic ring.[4]

Predicted Reactivity Order (from most to least reactive):

2',6'- > 2',4'- > 2',5'- > 2',3'- > 3',4'- > 3',5'-Dichloropropiophenone

The 2',6'-isomer is predicted to be the most reactive towards nucleophilic acyl substitution due to the strong inductive electron withdrawal from the two ortho chlorine atoms, which increases the electrophilicity of the carbonyl carbon. Steric hindrance from the ortho substituents may play a role, but the electronic effect is expected to dominate in this case.

Reactions at the α-Carbon

The α-protons of the ethyl group are acidic and can be removed by a base to form an enolate. The acidity of these protons is influenced by the electronic effects of the substituents on the phenyl ring. Electron-withdrawing groups increase the acidity of the α-protons.

Predicted Order of α-Proton Acidity (from most to least acidic):

2',6'- > 2',4'- > 2',5'- > 2',3'- > 3',4'- > 3',5'-Dichloropropiophenone

Consequently, reactions that proceed via an enolate intermediate, such as halogenation or alkylation at the α-position, are expected to follow this reactivity trend.

Quantitative Data

Directly comparative quantitative data for the reactivity of dichlorinated propiophenone isomers is scarce in the literature. The following tables summarize available physical data for some of the isomers, which can indirectly inform reactivity considerations (e.g., through structure-property relationships).

Table 1: Physical Properties of Dichlorinated Propiophenone Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2',3'-Dichloropropiophenone | 213382-05-9 | C₉H₈Cl₂O | 203.07 | - | - |

| 2',4'-Dichloropropiophenone | 37885-41-9 | C₉H₈Cl₂O | 203.07 | - | - |

| 2',5'-Dichloropropiophenone | 99846-93-2 | C₉H₈Cl₂O | 203.07 | - | - |

| This compound | 6582-42-9 | C₉H₈Cl₂O | 203.07 | 45-47 | 124 (at 14 mmHg) |

| 3',5'-Dichloropropiophenone | 92821-92-6 | C₉H₈Cl₂O | 203.07 | - | 299 |

Experimental Protocols for Comparative Reactivity Studies

To quantitatively assess the relative reactivities of dichlorinated propiophenone isomers, a series of well-controlled kinetic experiments can be performed.

Comparative Kinetics of Electrophilic Aromatic Nitration

Objective: To determine the relative rates of nitration for the different dichlorinated propiophenone isomers.

Methodology:

-

Reaction Setup: In a series of parallel reactions, dissolve each dichlorinated propiophenone isomer (e.g., 0.1 M) in a suitable solvent (e.g., acetic acid).

-

Initiation: Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to each reaction vessel at a controlled temperature (e.g., 25 °C).

-

Monitoring: Withdraw aliquots from each reaction at specific time intervals.

-

Quenching: Quench the reaction in each aliquot by adding a large volume of ice-water.

-

Analysis: Extract the organic components with a suitable solvent (e.g., dichloromethane) and analyze the composition of the mixture using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the nitrated products over time.

-

Data Analysis: Plot the concentration of the reactant versus time for each isomer. The initial rates of the reactions can be determined from the slopes of these plots, providing a quantitative comparison of their reactivities.

Caption: Experimental workflow for comparative nitration kinetics.

Comparative Kinetics of Reduction with Sodium Borohydride (B1222165)

Objective: To determine the relative rates of reduction of the carbonyl group for the different dichlorinated propiophenone isomers.

Methodology:

-

Reaction Setup: Dissolve each dichlorinated propiophenone isomer (e.g., 0.05 M) in a suitable solvent (e.g., methanol) in separate reaction vessels.

-

Initiation: Add a solution of sodium borohydride (e.g., 0.25 M in methanol) to each reaction at a controlled temperature (e.g., 0 °C).

-

Monitoring: Monitor the disappearance of the carbonyl peak (around 1680 cm⁻¹) for each isomer using in-situ Infrared (IR) spectroscopy or by withdrawing and analyzing aliquots by HPLC.

-

Data Analysis: Determine the rate constants for the reduction of each isomer by fitting the kinetic data to an appropriate rate law.

Caption: Workflow for comparative reduction kinetics with NaBH4.

Conclusion

The chemical reactivity of dichlorinated propiophenone isomers is a nuanced subject governed by a combination of electronic and steric factors. While direct comparative data is limited, a qualitative understanding of their relative reactivities can be achieved through the application of fundamental principles of organic chemistry. This guide provides a framework for predicting these reactivities and offers detailed experimental protocols for their quantitative determination. Such knowledge is invaluable for the strategic design of synthetic pathways and the development of novel molecules in the pharmaceutical and chemical industries. Further experimental investigation as outlined herein is encouraged to validate and expand upon the predictive models presented.

References

An In-depth Technical Guide to the Synthesis of 3',4'-Dichloropropiophenone: Key Intermediates and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3',4'-Dichloropropiophenone, a key intermediate in the pharmaceutical industry. This document details the synthesis of its core precursors and the pivotal final acylation step, presenting quantitative data, experimental protocols, and visual representations of the chemical processes.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring a dichlorinated phenyl ring attached to a propanone moiety, makes it a versatile starting material for the construction of more complex molecules. The most prevalent and industrially viable method for its synthesis is the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with propanoyl chloride. This guide will dissect this primary synthetic route, starting from the preparation of the key intermediates.

Synthesis of Key Intermediates

The primary synthesis of this compound relies on two key intermediates: 1,2-dichlorobenzene and propanoyl chloride. The following sections outline their respective synthetic procedures.

Synthesis of 1,2-Dichlorobenzene

1,2-Dichlorobenzene is commonly produced via the electrophilic chlorination of benzene (B151609). This reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).

Experimental Protocol: Chlorination of Benzene

A mixture of benzene and a catalytic amount of ferric chloride is treated with chlorine gas. The reaction is exothermic and proceeds to yield a mixture of chlorinated benzenes. The desired 1,2-dichlorobenzene is then separated from the reaction mixture, which also contains monochlorobenzene, 1,4-dichlorobenzene, and other polychlorinated derivatives, through fractional distillation.

| Reactant/Catalyst | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Benzene | C₆H₆ | 78.11 | Starting Material |

| Chlorine | Cl₂ | 70.90 | Reagent |

| Ferric Chloride | FeCl₃ | 162.20 | Catalyst |

Table 1: Reagents for the Synthesis of 1,2-Dichlorobenzene

Synthesis of Propanoyl Chloride

Propanoyl chloride is an essential acylating agent in the final step of the synthesis. It is typically prepared from propanoic acid by reaction with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and phosgene (B1210022) (COCl₂). The reaction with thionyl chloride is often preferred in a laboratory setting due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol: Synthesis of Propanoyl Chloride from Propanoic Acid

Propanoic acid is reacted with an excess of thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is typically heated to reflux until the evolution of sulfur dioxide and hydrogen chloride gases ceases. The excess thionyl chloride is then removed by distillation, and the resulting propanoyl chloride is purified by fractional distillation.

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role | Reaction Temperature | Reaction Time |

| Propanoic Acid | CH₃CH₂COOH | 74.08 | Starting Material | Reflux | 1-2 hours |

| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating Agent | Reflux | 1-2 hours |

| N,N-dimethylformamide | C₃H₇NO | 73.09 | Catalyst | Reflux | 1-2 hours |

Table 2: Quantitative Data for the Synthesis of Propanoyl Chloride

Core Synthesis: Friedel-Crafts Acylation for this compound

The central reaction in the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with propanoyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most commonly employed catalyst.

Reaction Mechanism and Logical Workflow

The synthesis proceeds through the following logical steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with propanoyl chloride to form a highly electrophilic acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich 1,2-dichlorobenzene attacks the acylium ion, leading to the formation of a sigma complex (arenium ion).

-

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst is regenerated in this step.

-

Workup: The reaction is quenched, typically with ice and hydrochloric acid, to decompose the aluminum chloride complex with the ketone product.

-

Purification: The crude product is isolated and purified, usually by recrystallization or distillation.

Detailed Experimental Protocol: Friedel-Crafts Acylation

To a cooled and stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane (B109758) or excess 1,2-dichlorobenzene), a solution of propanoyl chloride in the same solvent is added dropwise, maintaining a low temperature. Subsequently, 1,2-dichlorobenzene is added at a controlled rate. The reaction mixture is then stirred at a specific temperature for a designated period to ensure completion. The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified.

| Reactant/Catalyst/Solvent | Role | Molar Ratio (relative to 1,2-dichlorobenzene) |

| 1,2-Dichlorobenzene | Substrate | 1.0 |

| Propanoyl Chloride | Acylating Agent | 1.0 - 1.2 |

| Aluminum Chloride (Anhydrous) | Catalyst | 1.1 - 1.3 |

| Dichloromethane (or other inert solvent) | Solvent | - |

Table 3: Stoichiometry for the Friedel-Crafts Acylation

| Parameter | Condition |

| Reaction Temperature | 0 - 50 °C |

| Reaction Time | 2 - 24 hours |

| Quenching | Ice/HCl |

| Purification Method | Recrystallization or Distillation |

Table 4: Typical Reaction Conditions for the Friedel-Crafts Acylation

Experimental Workflow

Conclusion

The synthesis of this compound is a well-established process centered around the Friedel-Crafts acylation of 1,2-dichlorobenzene. Careful control of reaction conditions, particularly the exclusion of moisture and maintenance of appropriate temperatures, is critical for achieving high yields and purity. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals involved in the synthesis of this important pharmaceutical intermediate. Further optimization of catalyst systems and reaction conditions may lead to even more efficient and environmentally benign synthetic routes.

Friedel-Crafts acylation of 1,2-dichlorobenzene mechanism

An In-depth Technical Guide to the Friedel-Crafts Acylation of 1,2-Dichlorobenzene (B45396)

Introduction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is pivotal in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and advanced materials.[3]

This guide provides a detailed examination of the Friedel-Crafts acylation mechanism as applied to 1,2-dichlorobenzene. As a deactivated substrate, 1,2-dichlorobenzene presents unique challenges and considerations regarding catalyst choice, reaction conditions, and regioselectivity. The two chlorine atoms, being electron-withdrawing and ortho-, para-directing, create a nuanced electronic environment that governs the position of acylation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important transformation.

Core Mechanism of Friedel-Crafts Acylation

The reaction proceeds through a well-established multi-step mechanism, initiated by the activation of an acylating agent with a Lewis acid catalyst.[4][5]

-

Formation of the Acylium Ion: The Lewis acid, typically aluminum chloride (AlCl₃), reacts with an acyl halide or anhydride (B1165640) to form a highly electrophilic acylium ion.[5][6] This ion is stabilized by resonance, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[4][7]

-

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

-

Deprotonation and Catalyst Regeneration: A weak base, such as AlCl₄⁻, removes a proton from the carbon atom bearing the new acyl group.[1][5] This restores the aromaticity of the ring, yielding the ketone product and regenerating the Lewis acid catalyst.[1]

-

Product-Catalyst Complexation: The resulting aryl ketone is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst (e.g., AlCl₃).[1][7] This complexation is often irreversible under reaction conditions, necessitating the use of stoichiometric or greater amounts of the catalyst.

-

Aqueous Workup: The final product is liberated from the catalyst complex by hydrolysis during an aqueous workup.[1][6]

Caption: A workflow illustrating the general mechanism of Friedel-Crafts acylation.

Acylation of 1,2-Dichlorobenzene: Regioselectivity

The outcome of the Friedel-Crafts acylation of 1,2-dichlorobenzene is controlled by the electronic and steric effects of the two chlorine substituents. While halogens are deactivating due to their inductive electron withdrawal, they are ortho-, para-directing because their lone pairs can donate electron density through resonance.

For 1,2-dichlorobenzene, there are three non-equivalent positions for electrophilic attack: C3, C4, and C5.

-

Attack at C4: This position is para to one chlorine and meta to the other. This is the most favored position, as the carbocation intermediate (sigma complex) is most stable. The positive charge can be delocalized effectively without being placed on the carbon atom bearing the second, inductively destabilizing chlorine atom.

-

Attack at C3: This position is ortho to one chlorine and meta to the other. This is less favored than C4 due to increased steric hindrance from the adjacent chlorine.

-

Attack at C5: This position is meta to one chlorine and para to the other. This is generally the least favored position.

Consequently, the acylation of 1,2-dichlorobenzene predominantly yields the 3,4-dichloro-substituted aromatic ketone. For example, the benzoylation of o-dichlorobenzene primarily yields 3,4-dichlorobenzophenone.[8]

Caption: Logical diagram of regioselective outcomes for the acylation of 1,2-dichlorobenzene.

Quantitative Data

The acylation of deactivated substrates like 1,2-dichlorobenzene often requires more forcing conditions than activated arenes. The choice of catalyst and acylating agent can influence yield and product distribution.

| Acylating Agent | Catalyst | Solvent | Conditions | Major Product | Yield (%) | Reference |

| Benzoyl Chloride | AlCl₃ | --- | Not Specified | 3,4-Dichlorobenzophenone | Primary Product | [8][9] |

| Acetyl Chloride | AlCl₃ | Dichloromethane (B109758) | 0°C to RT | 3',4'-Dichloroacetophenone | Good | General knowledge |

| Various Acid Chlorides | ZnO (reusable) | Solvent-free | Room Temperature | Corresponding Ketones | Up to 92% (for various arenes) | [10] |

| Various Acid Chlorides | SnO₂ nanosheets | Solvent-free | Not Specified | Corresponding Ketones | Up to 92% (for various arenes) | [3] |

Note: Specific yield data for 1,2-dichlorobenzene is sparse in readily available literature. The table includes data for related reactions and highlights newer catalytic systems that have shown high efficacy for both activated and unactivated aromatic compounds.

Experimental Protocols

Executing a successful Friedel-Crafts acylation requires careful attention to anhydrous conditions, as Lewis acid catalysts are extremely sensitive to moisture.[8][11]

General Protocol for Acylation of 1,2-Dichlorobenzene

Materials:

-

1,2-Dichlorobenzene

-

Acyl chloride (e.g., acetyl chloride or benzoyl chloride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: Assemble an oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture with drying tubes (e.g., CaCl₂).[11]

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice/water bath.[11]

-

Substrate Addition: In a separate flask, prepare a solution of 1,2-dichlorobenzene (1.0 equivalent) in anhydrous dichloromethane. Add this solution to the addition funnel and then slowly add it dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0°C.

-

Acylating Agent Addition: Prepare a solution of the acyl chloride (1.0 to 1.1 equivalents) in anhydrous dichloromethane and add it to the addition funnel.[11] Add the acyl chloride solution dropwise to the reaction mixture over 10-20 minutes. The rate of addition should be controlled to manage the exothermic reaction and evolution of HCl gas.[11]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating under reflux may be required for less reactive acylating agents.[12]

-

Workup: Cool the reaction mixture back to 0°C and very slowly and carefully pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[11] This step quenches the reaction and hydrolyzes the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.[11]

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.[11]

-

Purification: Purify the crude aryl ketone by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by vacuum distillation.

Caption: A step-by-step workflow for a typical Friedel-Crafts acylation experiment.

Conclusion

The Friedel-Crafts acylation of 1,2-dichlorobenzene is a robust method for synthesizing 3,4-dichloroaryl ketones. The reaction's mechanism is a classic example of electrophilic aromatic substitution, with the regiochemical outcome dictated by the combined electronic and steric influences of the chloro substituents, leading predominantly to substitution at the C4 position. Due to the deactivated nature of the substrate, the reaction requires careful control of conditions, particularly the exclusion of moisture and the use of at least a stoichiometric amount of a strong Lewis acid catalyst. While traditional catalysts like AlCl₃ are effective, ongoing research into more sustainable and reusable catalysts, such as metal oxides, promises to enhance the environmental profile of this fundamental reaction. This guide provides the foundational knowledge and practical protocols necessary for the successful application of this reaction in a research and development setting.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. websites.umich.edu [websites.umich.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

A Comprehensive Technical Guide to the Historical Synthesis of Substituted Propiophenones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational synthetic methodologies that have been historically employed for the preparation of substituted propiophenones. Propiophenone (B1677668) and its derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals and other biologically active compounds. Understanding the historical context and the practical details of these synthetic routes provides a valuable foundation for modern drug development and process chemistry. This guide details the core principles, experimental protocols, and, where available, comparative quantitative data for these seminal reactions.

Friedel-Crafts Acylation

The Friedel-Crafts acylation, first reported by Charles Friedel and James Mason Crafts in 1877, remains one of the most direct and widely utilized methods for the synthesis of aryl ketones, including substituted propiophenones. The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl halide or anhydride, in the presence of a Lewis acid catalyst.

Reaction Mechanism and Workflow

The generally accepted mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The subsequent loss of a proton restores aromaticity and yields the final ketone product.

The experimental workflow typically involves the gradual addition of the acylating agent to a mixture of the aromatic substrate and the Lewis acid catalyst, followed by an aqueous workup to decompose the catalyst and isolate the product.

Experimental Protocol: Synthesis of 4'-Methoxypropiophenone[1]

Materials:

-

Anisole (B1667542) (methoxybenzene)

-

Propionyl chloride

-

Iron(III) chloride (FeCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice-cold water

-

5% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a 25 mL round-bottom flask containing a stir bar and fitted with a Claisen adapter, add FeCl₃ (0.66 g, 4.0 mmol), CH₂Cl₂ (6 mL), and propionyl chloride (0.41 mL, 4.6 mmol).

-

Slowly add a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL) dropwise to the reaction mixture over approximately 5 minutes.

-

Stir the mixture for an additional 10 minutes after the addition is complete.

-

Quench the reaction by the slow, dropwise addition of ice-cold water (5 mL).

-

Stir the mixture for a further 5 minutes and then transfer it to a separatory funnel.

-

Add water (10 mL) to the separatory funnel and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).

-

Combine the organic layers and wash with 5% aqueous NaOH solution (10 mL).

-

Dry the organic layer over anhydrous MgSO₄ for approximately 5 minutes.

-

Filter the mixture and evaporate the solvent to obtain the crude product.

-

Purify the product by an appropriate method (e.g., distillation or column chromatography).

Quantitative Data

The yields of Friedel-Crafts acylation are highly dependent on the substrate, catalyst, and reaction conditions. The following table summarizes some reported yields for the synthesis of various substituted propiophenones.

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Toluene | Propionyl chloride | AlCl₃ | CS₂ | Reflux | - | High | [1] |

| Anisole | Propionyl chloride | FeCl₃ | CH₂Cl₂ | rt | 0.25 | ~85.7% | [2][3] |

| Phenol | Propionyl chloride | Triflic Acid | Neat | 0 - 20 | 1 | >90 | [4][5] |

| Toluene | Propionyl thiocyanate | AlCl₃ | - | 20 - 80 | 2 - 4 | Good | [6] |

Grignard Reaction

The Grignard reaction, developed by Victor Grignard in 1900, provides a versatile method for the formation of carbon-carbon bonds. For the synthesis of propiophenones, a common route involves the reaction of an organomagnesium halide (Grignard reagent) with a nitrile, such as propionitrile (B127096) or a substituted benzonitrile.

Reaction Mechanism and Workflow

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an imine intermediate after an initial addition. Subsequent acidic hydrolysis of the imine yields the desired ketone.

The experimental workflow requires strictly anhydrous conditions due to the high reactivity of Grignard reagents with protic solvents.

Experimental Protocol: Synthesis of 3-Methoxypropiophenone[7]

Materials:

-

Magnesium powder

-

Anhydrous aluminum trichloride (B1173362)

-

Tetrahydrofuran (THF)

-

m-Bromoanisole

-

Propionitrile

-

3.0 M Hydrochloric acid

Procedure:

-

In a reaction flask equipped with a reflux condenser and a dropping funnel, add magnesium powder (24.0 g, 1.0 mol), anhydrous aluminum trichloride (3.0 g), and 300 mL of THF solution.

-

Slowly add a mixed solution of m-bromoanisole (187.1 g, 1.0 mol) and 300 mL of THF from the dropping funnel, controlling the temperature to maintain a gentle reflux (50-55 °C).

-

After the addition is complete, reflux the mixture for 0.5-1.0 hour to ensure the complete formation of the Grignard reagent.

-

Slowly add propionitrile (55.1 g, 1.0 mol) to the Grignard reagent while stirring.

-

After the addition, continue the reaction for another 1.0-2.0 hours.

-

Upon completion, cool the reaction in a cold water bath and slowly add 3.0 M hydrochloric acid dropwise to decompose the addition product.

-

Separate the inorganic phase, and distill the organic phase to remove the THF and isolate the product.

Quantitative Data

The Grignard synthesis of propiophenones from nitriles generally provides good yields.

| Grignard Reagent | Nitrile | Yield (%) | Reference |

| m-Methoxyphenylmagnesium bromide | Propionitrile | 88.6 | [7] |

| m-Methoxyphenylmagnesium bromide | Propionitrile (flow) | 84 | [8] |

| Ethylmagnesium bromide | Benzonitrile | - | |

| Phenylmagnesium bromide | Propionitrile | - |

Houben-Hoesch Reaction

The Houben-Hoesch reaction, reported by Kurt Hoesch in 1915 and later extended by Josef Houben, is a method for the synthesis of hydroxyaryl ketones (acylphenols) from electron-rich phenols or phenolic ethers and nitriles in the presence of a Lewis acid and hydrogen chloride.[4][9][10][11][12]

Reaction Mechanism

The reaction is a variation of the Friedel-Crafts acylation. It is believed to proceed through the formation of a ketimine intermediate, which is subsequently hydrolyzed to the corresponding ketone.[10]

Experimental Protocol: Synthesis of 2,4-Dihydroxyacetophenone from Resorcinol[11]

Materials:

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Anhydrous Ether

-

Dry Hydrogen Chloride (HCl) gas

-

Water

Procedure:

-

Pass dry HCl gas through an equimolecular mixture of resorcinol and acetonitrile in anhydrous ether containing anhydrous ZnCl₂.

-

The resulting ketimine chloride precipitates from the solution.

-

Isolate the ketimine chloride intermediate.

-

Hydrolyze the ketimine chloride with water to yield 2,4-dihydroxyacetophenone.

Quantitative Data

The Houben-Hoesch reaction is particularly successful with polyhydroxy phenols.[10]

| Phenolic Substrate | Nitrile | Yield (%) | Reference |

| Resorcinol | Acetonitrile | Good | [10] |

| Phloroglucinol | Acetonitrile | - | [9] |

Fries Rearrangement

The Fries rearrangement, discovered by Karl Theophil Fries, is a rearrangement reaction of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[13][14][15] This reaction is a valuable method for the synthesis of hydroxypropiophenones from the corresponding phenyl propionates.

Reaction Mechanism

The reaction is believed to proceed through the formation of an acylium ion, which then acylates the aromatic ring intramolecularly or intermolecularly. The regioselectivity (ortho vs. para) is influenced by reaction conditions such as temperature and solvent polarity. Lower temperatures generally favor the para product, while higher temperatures favor the ortho product.[13]

Experimental Protocol: Low-Temperature Fries Rearrangement of Phenyl Benzoate[17][18]

Materials:

-

Phenyl benzoate (B1203000)

-

Anhydrous aluminum chloride (AlCl₃)

Procedure:

-

Dissolve phenyl benzoate (0.5 g, 2.52 mmol) in nitromethane (8 mL) and cool to -10 °C with stirring.

-

Add a solution of anhydrous aluminum chloride (1.68 g, 12.6 mmol) in nitromethane (8 mL) dropwise over 15 minutes.

-

Allow the mixture to warm to room temperature and continue stirring for 3 hours.

-

Work up the reaction mixture to isolate the hydroxybenzophenone products.

Quantitative Data

The yields and isomer ratios of the Fries rearrangement are highly dependent on the reaction conditions.

| Phenolic Ester | Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| Phenyl propionate | AlCl₃ | Nitrobenzene | 20 | 48 | 4'-Hydroxypropiophenone | 60 | [4] |

| Phenyl propionate | AlCl₃ | Nitromethane | 20 | 168-192 | 4'-Hydroxypropiophenone | 80 | [4] |

| Phenyl propionate | AlCl₃ | CS₂ (reflux) | - | 2-3 | 4'-Hydroxypropiophenone | 45-50 | [4] |

| Phenyl propionate | PPA | - | 100 | - | 4'-Hydroxypropiophenone | 61 | [4] |

| Phenyl benzoate | AlCl₃ | Nitromethane | -10 to rt | 3 | 4-Hydroxybenzophenone | 92 | [16][17] |

| Phenyl propionate | CH₃SO₃H | Neat | 50 | 0.5 | p-Hydroxypropiophenone | 78.5 | [18] |

Organocadmium Reagents

The use of organocadmium reagents for the synthesis of ketones from acyl chlorides was a significant development, offering greater selectivity compared to the more reactive Grignard reagents, which can react further with the ketone product to form tertiary alcohols.

General Synthesis and Reaction

Dialkylcadmium reagents are typically prepared in situ from a Grignard reagent and a cadmium salt (e.g., CdCl₂). The less nucleophilic organocadmium reagent then reacts cleanly with an acyl chloride to produce the corresponding ketone.

Experimental Protocol

Quantitative Data

This guide has provided an overview of the key historical methods for the synthesis of substituted propiophenones. While Friedel-Crafts acylation and Grignard reactions are still widely used, the Houben-Hoesch and Fries reactions remain important for the synthesis of hydroxylated derivatives. The use of organocadmium reagents has largely been superseded by other methods due to the toxicity of cadmium compounds. For researchers and drug development professionals, a thorough understanding of these classical transformations is essential for the design of novel synthetic routes and the optimization of existing processes.

References

- 1. nbinno.com [nbinno.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. condor.depaul.edu [condor.depaul.edu]

- 4. 4'-Hydroxypropiophenone synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

- 8. Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction | CSIR-NCL Library, Pune [library.ncl.res.in]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 10. bncollegebgp.ac.in [bncollegebgp.ac.in]

- 11. Houben-Hoesch Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 13. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 14. Fries Rearrangement [sigmaaldrich.com]

- 15. Fries Rearrangement [organic-chemistry.org]

- 16. ajchem-a.com [ajchem-a.com]

- 17. ajchem-a.com [ajchem-a.com]

- 18. CN104370727A - Method for synthesizing p-hydroxypropiophenone - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3',4'-Dichloropropiophenone

For Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document provides information for research and development purposes only. All procedures should be carried out by trained professionals in a properly equipped chemical laboratory, adhering to all applicable safety regulations. The chemicals involved in this synthesis are hazardous and must be handled with extreme care, using appropriate personal protective equipment (PPE), including but not limited to safety goggles, gloves, and a lab coat. All reactions should be performed within a certified fume hood.

Introduction

3',4'-Dichloropropiophenone is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Its synthesis typically involves the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with a propionylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction is a classic example of electrophilic aromatic substitution, where the acyl group is introduced onto the aromatic ring. The directing effects of the two chlorine atoms on the benzene (B151609) ring primarily guide the substitution to the 4-position relative to one of the chlorine atoms.

Reaction Principle: Friedel-Crafts Acylation

The core of the synthesis is the Friedel-Crafts acylation. This reaction involves the formation of a highly electrophilic acylium ion from the reaction between the acylating agent (propionyl chloride) and the Lewis acid catalyst (aluminum chloride). This acylium ion then attacks the electron-rich 1,2-dichlorobenzene ring. A subsequent deprotonation of the resulting intermediate rearomatizes the ring to yield the final ketone product, this compound. The presence of two deactivating, ortho-, para-directing chloro groups on the benzene ring makes the reaction conditions crucial for achieving good yield and regioselectivity.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative method based on established principles of Friedel-Crafts acylation.

Materials:

-

1,2-Dichlorobenzene

-

Propionyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Ethyl acetate

-

Hexane

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas outlet/drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).

-

Solvent and Reactant Addition: Suspend the aluminum chloride in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0-5 °C using an ice bath.

-

Acyl Chloride Addition: Add propionyl chloride (1.0 equivalent) dropwise to the cooled suspension via the dropping funnel while stirring vigorously. An orange-colored complex should form.

-

Aromatic Substrate Addition: After the formation of the acylium ion complex is complete, add 1,2-dichlorobenzene (1.0 equivalent) dropwise, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 2-12 hours) until the reaction is complete (monitored by TLC or GC).

-

Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. This step is highly exothermic and should be performed with caution in a fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Data Summary

The following table summarizes typical quantitative data for this synthesis. Note that actual yields and conditions may vary based on the specific scale and laboratory setup.

| Parameter | Value / Condition | Reference |

| Reactant Ratios | ||

| 1,2-Dichlorobenzene | 1.0 equivalent | |

| Propionyl Chloride | 1.0 - 1.1 equivalents | |